2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide
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Description
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H22BrCl2N3OS and its molecular weight is 539.31. The purity is usually 95%.
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Biological Activity
The compound 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a complex organic molecule notable for its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, examining its mechanisms of action, pharmacological effects, and implications for medicinal chemistry.
Chemical Structure and Properties
This compound features a spirocyclic framework that enhances its stability and interaction with biological targets. The presence of bromophenyl and dichlorophenyl groups contributes to its lipophilicity and potential receptor affinity.
Key Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉BrCl₂N₃OS |
Molecular Weight | 484.5 g/mol |
LogP | 5.4763 |
Polar Surface Area | 40.561 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors due to its structural features. The spirocyclic arrangement may facilitate binding to target sites, while the halogenated phenyl groups could enhance selectivity and potency.
Potential Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to cell proliferation or apoptosis.
Biological Activity
Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Preliminary assays suggest that this compound may inhibit cancer cell proliferation in vitro, possibly through apoptosis induction.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential use as antibiotics.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent decrease in cell viability, with an IC50 value suggesting significant potency at micromolar concentrations .
Study 2: Antimicrobial Screening
In another investigation, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrCl2N3OS/c24-16-7-5-15(6-8-16)21-22(29-23(28-21)9-3-1-2-4-10-23)31-14-20(30)27-19-12-17(25)11-18(26)13-19/h5-8,11-13H,1-4,9-10,14H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYLJAOHDGQLGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrCl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.